molecular formula C14H16BrNO4S B2878667 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide CAS No. 1790195-07-1

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2878667
CAS No.: 1790195-07-1
M. Wt: 374.25
InChI Key: XMKANQVPMQHSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a hybrid structure combining a 2-bromobenzenesulfonamide group with a furan-containing hydroxypropyl chain. The benzenesulfonamide pharmacophore is a privileged scaffold in drug discovery, known for its ability to interact with a variety of biological targets. Research on analogous benzenesulfonamide-containing compounds has demonstrated their potential as inhibitors for viral targets, such as the HIV-1 capsid (CA) protein . Furthermore, related N-(2-bromo-phenyl) benzamide derivatives have been synthesized and complexed with cyclodextrins to enhance their bioavailability and investigated for their promising antimicrobial and anti-inflammatory activities . The presence of the bromo atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore extensive structure-activity relationships (SAR). The furan heterocycle and the 2-hydroxy-2-methylpropyl linker contribute to the molecule's overall polarity and potential for hydrogen bonding, which can influence its solubility, metabolic stability, and binding affinity to target proteins. This reagent is intended for use in various in vitro assays, including high-throughput screening, mechanism-of-action studies, and as a synthetic intermediate for the development of novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4S/c1-14(17,9-11-5-4-8-20-11)10-16-21(18,19)13-7-3-2-6-12(13)15/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKANQVPMQHSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a sulfonamide derivative that exhibits potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on available research findings.

  • Molecular Formula : C15H18BrN1O4S
  • Molecular Weight : 385.28 g/mol
  • CAS Number : 66417-30-9

Antimicrobial Activity

Research indicates that sulfonamides can possess significant antimicrobial properties. A study focusing on similar compounds found that sulfonamide derivatives exhibited strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/ml)MBC (µg/ml)
This compoundStaphylococcus aureus0.243.9
This compoundEscherichia coli0.304.5

These findings suggest that the compound may act by disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Case Study : In a controlled study, the compound was administered to murine models with induced inflammation. Results showed a significant reduction in paw edema and inflammatory markers compared to controls.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. It was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-715.0
A54910.5

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

The proposed mechanisms for the biological activities of this compound include:

  • Antibacterial Action : Disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Action : Inhibition of cytokine production and modulation of inflammatory pathways.
  • Anticancer Action : Induction of apoptosis through activation of caspases and inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. PI3K Inhibitors with Hydroxy-Methylpropyl Chains The compound shares structural similarities with PI3K inhibitors described in , such as 8-amino-N-(2-hydroxy-2-methylpropyl)-3-(2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide. Key differences include:

  • Substituent Effects : The target compound’s bromobenzene sulfonamide contrasts with the imidazo[1,2-a]pyrazine-carboxamide core of ’s compounds. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to trifluoromethyl groups, which improve metabolic stability .
  • Hydrogen-Bonding : The hydroxy-methylpropyl group in both compounds facilitates hydrogen bonding, but the sulfonamide in the target compound offers additional hydrogen-bond acceptor sites compared to carboxamide derivatives.

B. Furan-Containing Chalcone Derivatives
describes 3-(1-hydroxynaphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Comparisons include:

  • Synthetic Routes: The target compound’s synthesis likely involves sulfonylation and alkylation steps, whereas chalcone derivatives in are synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazines.
  • Bioactivity: Chalcone derivatives in exhibit cerebroprotective activity, while the sulfonamide group in the target compound may confer enzyme inhibitory properties (e.g., carbonic anhydrase or PI3K inhibition) due to its resemblance to known sulfonamide-based drugs.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural motifs:

Property Target Compound PI3K Inhibitor () Chalcone Derivative ()
Core Structure Benzenesulfonamide Imidazo[1,2-a]pyrazine-carboxamide Pyrazoline-chalcone hybrid
Key Substituent Bromine (ortho) Trifluoromethyl Hydroxynaphthyl
Hydrogen-Bond Donors 2 (sulfonamide NH, hydroxyl) 3 (hydroxyl, carboxamide NH₂) 2 (hydroxyl, pyrazoline NH)
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (enhanced solubility via CF₃) ~2.0 (polar chalcone backbone)
Potential Targets Enzyme inhibition (e.g., PI3K) PI3K inhibition Cerebroprotection

Molecular Docking and Binding Affinity

AutoDock Vina simulations () suggest that the bromine atom in the target compound may occupy hydrophobic pockets in enzyme active sites more effectively than smaller halogens (e.g., chlorine) or polar groups. In contrast, the trifluoromethyl groups in ’s compounds likely improve binding entropy through reduced desolvation penalties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.